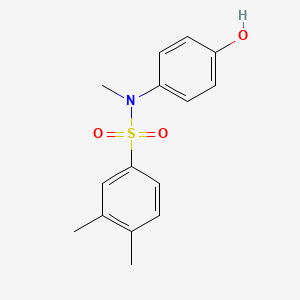

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide” has been reported. For example, “N-(4-hydroxyphenyl)acetamide” can be synthesized by treating p-aminophenol with chloracetic acid in a solvent .

Applications De Recherche Scientifique

Antitumor Applications

Sulfonamides, including compounds structurally related to N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide, have been evaluated for their anticancer properties. For instance, certain sulfonamides have been identified as potent cell cycle inhibitors, showing effectiveness in clinical trials against cancer through mechanisms such as disrupting tubulin polymerization and affecting cell cycle phases in cancer cell lines (Owa et al., 2002). These compounds exhibit preliminary clinical activities, indicating their potential as oncology therapeutics.

Enzyme Inhibition for Cancer Therapy

Sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase (CA) isoenzymes, which play a role in various physiological processes including tumorigenesis. Specific sulfonamide compounds demonstrate nanomolar inhibitory concentrations against these isoenzymes, suggesting their utility in developing anti-cancer therapies (Supuran et al., 2013).

Antimicrobial Activity

Sulfonamide compounds exhibit broad antimicrobial activities, effective against both gram-positive and gram-negative bacteria. This characteristic makes them valuable in treating various infectious diseases like malaria, urinary tract infections, and respiratory tract infections (Ahmad & Farrukh, 2012).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including those with potential therapeutic applications, have been extensively explored. Research has focused on elucidating their molecular and electronic structures to guide the development of novel compounds with enhanced activity and specificity (Mahmood et al., 2016).

Environmental Impact and Degradation

Studies also delve into the environmental impact of sulfonamide antibiotics, examining microbial strategies to eliminate these compounds from the environment. Such research is crucial for understanding how to mitigate the propagation of antibiotic resistance (Ricken et al., 2013).

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines .

Mode of Action

Fenretinide inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis, a form of programmed cell death, rather than causing differentiation, which is a characteristic effect of Vitamin A . This property makes Fenretinide an attractive candidate for cancer chemoprevention .

Biochemical Pathways

Fenretinide’s action involves multiple biochemical pathways. It causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on the elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The pharmacokinetics of Fenretinide are complex. It has been reported that Fenretinide selectively accumulates in breast tissue , which may contribute to its effectiveness against breast cancer .

Result of Action

The result of Fenretinide’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis . This leads to the death of cancer cells, thereby preventing the progression of the disease .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For example, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAVCJKSZDAUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2755027.png)

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)

![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2755038.png)

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)

![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)